molecular formula C12H9FN4 B3242274 7-Benzyl-6-fluoro-7H-purine CAS No. 150721-87-2

7-Benzyl-6-fluoro-7H-purine

Cat. No.: B3242274
CAS No.: 150721-87-2
M. Wt: 228.22 g/mol
InChI Key: IHGLFBAXMWGJOZ-UHFFFAOYSA-N
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Description

7-Benzyl-6-fluoro-7H-purine is a fluorinated purine derivative with the molecular formula C12H9FN4. This compound is characterized by the presence of a benzyl group at the 7-position and a fluorine atom at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-6-fluoro-7H-purine typically involves the nucleophilic substitution of a halogenated purine precursor. One common method is the reaction of 7-benzyl-6-chloro-7H-purine with a fluoride source under suitable conditions. The reaction is facilitated by the presence of a Brønsted acid in a fluoroalcohol solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-6-fluoro-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 6-position.

    Aromatic Substitution: Benzyl-substituted purine derivatives with different electrophilic groups at the benzyl ring.

Mechanism of Action

The mechanism of action of 7-Benzyl-6-fluoro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity . The benzyl group at the 7-position can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

7-benzyl-6-fluoropurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLFBAXMWGJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858634
Record name 7-Benzyl-6-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150721-87-2
Record name 7-Benzyl-6-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 2
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 3
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 4
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 5
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 6
7-Benzyl-6-fluoro-7H-purine

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